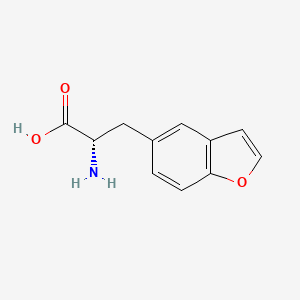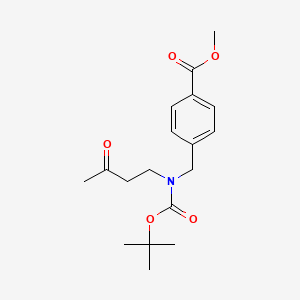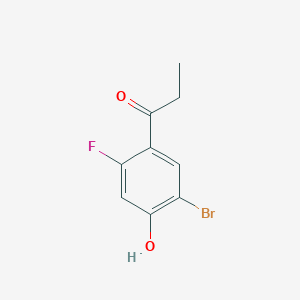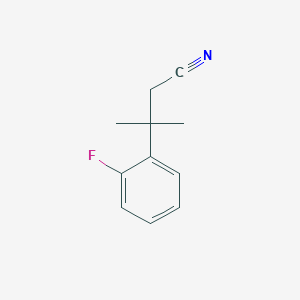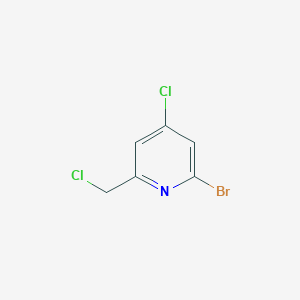![molecular formula C11H16OS B15243316 1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol](/img/structure/B15243316.png)
1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol is an organic compound with the molecular formula C11H16OS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenyl ring substituted with a propan-2-yloxy group
Preparation Methods
The synthesis of 1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and isopropyl bromide.
Etherification: The phenolic hydroxyl group of 4-hydroxyacetophenone is etherified using isopropyl bromide in the presence of a base like potassium carbonate to form 4-(propan-2-yloxy)acetophenone.
Reduction: The carbonyl group of 4-(propan-2-yloxy)acetophenone is reduced to an alcohol using a reducing agent such as sodium borohydride.
Thiol Formation: The final step involves the conversion of the alcohol to a thiol group using a thiolating agent like thiourea, followed by hydrolysis to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Addition: The compound can undergo addition reactions with electrophiles, particularly at the thiol group.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), bases (e.g., sodium hydroxide), and nucleophiles (e.g., alkyl halides). Major products formed from these reactions include disulfides, substituted thiols, and addition products.
Scientific Research Applications
1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s thiol group makes it a useful reagent in bioconjugation reactions, where it can be attached to biomolecules for labeling or modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting thiol-sensitive pathways.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modifications that affect their function. This interaction can influence various biochemical pathways, making the compound a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol can be compared with similar compounds such as:
1-[4-(Propan-2-yl)phenyl]ethane-1-thiol: This compound lacks the oxygen atom in the propan-2-yloxy group, which can influence its reactivity and applications.
1-[4-(Propan-2-yloxy)phenyl]ethane-1-ol: This compound has a hydroxyl group instead of a thiol group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a thiol group with a propan-2-yloxy-substituted phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
1-(4-propan-2-yloxyphenyl)ethanethiol |
InChI |
InChI=1S/C11H16OS/c1-8(2)12-11-6-4-10(5-7-11)9(3)13/h4-9,13H,1-3H3 |
InChI Key |
KVNQUEBLFVWJAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


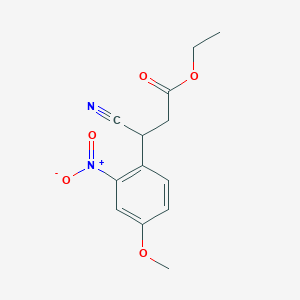

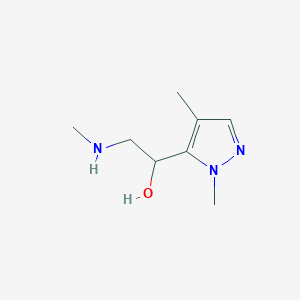
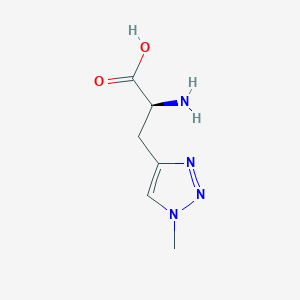
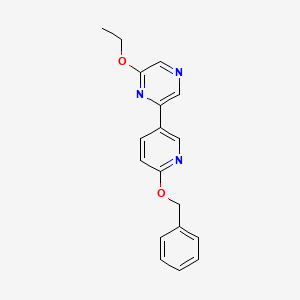
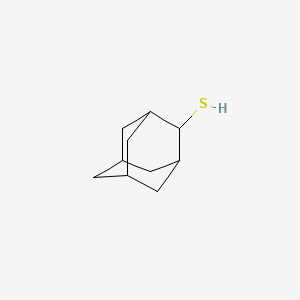

![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15243275.png)
